2,4,5- vs. 3,4,5-Trifluorophenyl Regioisomer Comparison
The target compound (CAS 2649055-01-4) and its closest regioisomer, 5-(1-chloroethyl)-3-(3,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole (CAS 1557686-97-1), share an identical molecular formula (C₁₁H₉ClF₃NO) and molecular weight (263.64 g/mol) . However, the 2,4,5- vs. 3,4,5-trifluorophenyl arrangement produces distinct electronic surface potentials and steric contours around the 3-aryl ring, which are expected to differentiate target binding, metabolic soft-spot accessibility, and chromatographic retention behavior. These two compounds are distinguishable by any orthogonal analytical method (e.g., ¹⁹F NMR, LC-MS retention time), confirming them as non-interchangeable chemical entities .
| Evidence Dimension | Molecular identity and regioisomeric distinction |
|---|---|
| Target Compound Data | CAS 2649055-01-4; 2,4,5-trifluorophenyl substitution; molecular weight 263.64 g/mol; molecular formula C₁₁H₉ClF₃NO |
| Comparator Or Baseline | CAS 1557686-97-1; 3,4,5-trifluorophenyl substitution; molecular weight 263.64 g/mol; molecular formula C₁₁H₉ClF₃NO |
| Quantified Difference | Identical molecular formula and mass; differentiated solely by fluorine positional arrangement on the phenyl ring (2,4,5- vs. 3,4,5-) |
| Conditions | Database-level structural comparison (ChemSrc entries) |
Why This Matters
For SAR programs or analytical method development, sourcing the correct regioisomer is critical; even identical-mass isomers cannot be substituted without invalidating structure–activity conclusions.
